molecular formula C21H26O2 B15174279 4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920270-34-4

4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B15174279
CAS No.: 920270-34-4
M. Wt: 310.4 g/mol
InChI Key: FOWFCXWOMTYHOZ-UHFFFAOYSA-N
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Description

4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family. This compound features a biphenyl core with a heptyl group at the 4’ position and a methyl group at the 2 position, along with a carboxylic acid functional group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Heptyl Group: The heptyl group can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl compound reacts with carbon dioxide in the presence of a strong base like sodium hydroxide.

Industrial Production Methods

Industrial production of 4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like hydroxide (OH-) or amines (NH2-).

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3 position.

    4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on a benzene ring.

Uniqueness

4’-Heptyl-2-methyl[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of a heptyl group, a methyl group, and a carboxylic acid group on the biphenyl core makes it a versatile compound for various applications.

Properties

CAS No.

920270-34-4

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(4-heptylphenyl)-3-methylbenzoic acid

InChI

InChI=1S/C21H26O2/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20-14-13-19(21(22)23)15-16(20)2/h9-15H,3-8H2,1-2H3,(H,22,23)

InChI Key

FOWFCXWOMTYHOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C

Origin of Product

United States

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